molecular formula C8H7F3O4S2 B14746053 [(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane CAS No. 836-97-5

[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane

Cat. No.: B14746053
CAS No.: 836-97-5
M. Wt: 288.3 g/mol
InChI Key: HZBBPSJRNNEGSN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane involves the reaction of phenylamine with trifluoromethanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through recrystallization using solvents like toluene .

Mechanism of Action

The mechanism of action of [(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane involves its strong electron-withdrawing properties, which make it an effective triflating agent. It can stabilize negative charges on intermediates, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Properties

IUPAC Name

trifluoromethylsulfonylmethylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O4S2/c9-8(10,11)17(14,15)6-16(12,13)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBBPSJRNNEGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445500
Record name [(Trifluoromethanesulfonyl)methanesulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836-97-5
Record name [(Trifluoromethanesulfonyl)methanesulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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